molecular formula C37H33ClF2N8O4S2 B12432005 eIF4E-IN-2

eIF4E-IN-2

Cat. No.: B12432005
M. Wt: 791.3 g/mol
InChI Key: QYMHJCNNNOKGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

eIF4E-IN-2 is a highly effective inhibitor of eukaryotic translation initiation factor 4E (eIF4E). This compound exhibits significant potential in the investigation of eIF4E-dependent diseases, particularly in the context of cancer research .

Chemical Reactions Analysis

eIF4E-IN-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

eIF4E-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to investigate the role of eIF4E in tumor growth and progression. It has been shown to inhibit the translation of oncogenic mRNAs, thereby reducing the proliferation of cancer cells . Additionally, this compound is used in studies related to neurodevelopmental and neuropsychiatric disorders, as eIF4E plays a crucial role in the regulation of protein synthesis in the nervous system .

Mechanism of Action

The mechanism of action of eIF4E-IN-2 involves the inhibition of eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a cap-binding protein that plays a central role in the initiation of translation by binding to the 5’ cap structure of mRNAs. This compound inhibits the interaction between eIF4E and its molecular partners, such as eIF4G and eIF4A, thereby preventing the formation of the eIF4F complex and subsequent recruitment of ribosomes to the mRNA . This inhibition leads to a reduction in the translation of specific mRNAs involved in cell growth, proliferation, and neuroplasticity .

Comparison with Similar Compounds

eIF4E-IN-2 is unique in its high efficacy as an inhibitor of eIF4E. Similar compounds that target eIF4E include Sizofiran, which has shown promising results in inhibiting eIF4E activity in colorectal cancer . Other compounds that target eIF4E include various eIF4E-binding proteins (4E-BPs) that compete with eIF4G for binding to eIF4E, thereby inhibiting cap-dependent translation .

Conclusion

This compound is a potent inhibitor of eukaryotic translation initiation factor 4E with significant potential in cancer research and other scientific applications. Its unique mechanism of action and high efficacy make it a valuable tool for studying the role of eIF4E in various biological processes and diseases.

Properties

Molecular Formula

C37H33ClF2N8O4S2

Molecular Weight

791.3 g/mol

IUPAC Name

7-[5-chloro-2-[3-[5-cyano-6-[[1-(3,3-difluorocyclobutyl)piperidin-4-yl]-methylamino]-2-methyl-4-oxopyrido[3,4-d]pyrimidin-3-yl]prop-1-ynyl]phenyl]-N-methylsulfonylthieno[3,2-b]pyridine-3-carboxamide

InChI

InChI=1S/C37H33ClF2N8O4S2/c1-21-44-30-19-43-34(46(2)24-9-13-47(14-10-24)25-16-37(39,40)17-25)28(18-41)31(30)36(50)48(21)12-4-5-22-6-7-23(38)15-27(22)26-8-11-42-32-29(20-53-33(26)32)35(49)45-54(3,51)52/h6-8,11,15,19-20,24-25H,9-10,12-14,16-17H2,1-3H3,(H,45,49)

InChI Key

QYMHJCNNNOKGHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=C(C(=C2C(=O)N1CC#CC3=C(C=C(C=C3)Cl)C4=C5C(=NC=C4)C(=CS5)C(=O)NS(=O)(=O)C)C#N)N(C)C6CCN(CC6)C7CC(C7)(F)F

Origin of Product

United States

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